Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1129421-52-8
VCID: VC7776762
InChI: InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F
Molecular Formula: C18H23F3N2O2
Molecular Weight: 356.389

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.: 1129421-52-8

Cat. No.: VC7776762

Molecular Formula: C18H23F3N2O2

Molecular Weight: 356.389

* For research use only. Not for human or veterinary use.

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate - 1129421-52-8

Specification

CAS No. 1129421-52-8
Molecular Formula C18H23F3N2O2
Molecular Weight 356.389
IUPAC Name tert-butyl 4-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(8-10-23)11-22-13-6-4-5-12(14(13)17)18(19,20)21/h4-6,22H,7-11H2,1-3H3
Standard InChI Key LZUATKFQCAMJLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC(=C23)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate belongs to the class of spirocyclic compounds, where the indoline and piperidine rings share a single tetrahedral atom, creating a rigid three-dimensional structure. Key features include:

  • Spiro Junction: The spiro configuration at the indoline-piperidine interface imposes steric constraints that influence conformational dynamics and intermolecular interactions.

  • Trifluoromethyl Group: Positioned at the 4-site of the piperidine ring, this electron-withdrawing group enhances metabolic stability and modulates electronic properties.

  • tert-Butyl Carbamate: The 1'-carboxylate group, protected as a tert-butyl ester, improves solubility in organic solvents and facilitates deprotection under mild acidic conditions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H23F3N2O2\text{C}_{18}\text{H}_{23}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight356.39 g/mol
CAS Number1129421-52-8
Purity≥97% (HPLC)
Storage Conditions2–8°C, inert atmosphere

Synthetic Methodologies

Table 2: Representative Reaction Conditions for Spiroindoline Synthesis

ParameterValue
CatalystBF3_3-OEt2_2 (0.5 mmol)
SolventDry CH2_2Cl2_2
TemperatureReflux (40–45°C)
Reaction Time12–24 hours
Yield62–65% (isolated)

Applications in Drug Discovery

Role as a Building Block

The spiroindoline-piperidine scaffold is prevalent in natural alkaloids and pharmacologically active compounds. For instance, analogs of this structure exhibit:

  • Antitumor Activity: Inhibition of microtubule polymerization via binding to the colchicine site .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis through interference with penicillin-binding proteins.

  • Central Nervous System (CNS) Modulation: Interaction with serotonin and dopamine receptors due to the spirocyclic system’s resemblance to bioactive amines.

The trifluoromethyl group enhances blood-brain barrier permeability, making this compound a candidate for CNS-targeted therapeutics. Additionally, the tert-butyl carbamate acts as a protective group, enabling selective modifications during late-stage functionalization .

Structural and Stereochemical Considerations

Diastereoselectivity in Synthesis

Future Directions

Expanding Synthetic Utility

Future research should explore:

  • Enantioselective Synthesis: Development of chiral catalysts to access optically pure spirocyclic derivatives.

  • Diversity-Oriented Synthesis: Leveraging the tert-butyl carbamate as a handle for combinatorial library generation.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles to advance lead candidates into preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator